Cas no 2376325-28-7 (2-(Methoxymethyl)-6-(trifluoromethyl)benzenamine)

2-(Methoxymethyl)-6-(trifluoromethyl)benzenamine structure
2376325-28-7 structure
Product Name:2-(Methoxymethyl)-6-(trifluoromethyl)benzenamine
Número CAS:2376325-28-7
MF:C9H10F3NO
Megavatios:205.17701292038
CID:6625214
Update Time:2024-01-19

2-(Methoxymethyl)-6-(trifluoromethyl)benzenamine Propiedades químicas y físicas

Nombre e identificación

    • 2-(Methoxymethyl)-6-(trifluoromethyl)benzenamine
    • Renchi: 1S/C9H10F3NO/c1-14-5-6-3-2-4-7(8(6)13)9(10,11)12/h2-4H,5,13H2,1H3
    • Clave inchi: QMOUTRINKBQONL-UHFFFAOYSA-N
    • Sonrisas: C1(N)=C(C(F)(F)F)C=CC=C1COC

Propiedades experimentales

  • Denso: 1.248±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Punto de ebullición: 222.9±35.0 °C(Predicted)
  • PKA: 0.93±0.14(Predicted)

2-(Methoxymethyl)-6-(trifluoromethyl)benzenamine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium periodate Solvents: Methanol ,  Water ;  1 h, 0 °C; 4 h, 0 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,2-Dichloroethane ;  50 min, 50 °C
3.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ;  30 min, rt; overnight, rt
3.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 9, rt
Referencia
Synthesis, sciatic nerve block activity evaluation and molecular docking of fluoro-substituted lidocaine analogs as local anesthetic agents
Li, Wen; et al, Medicinal Chemistry Research, 2019, 28(10), 1783-1795

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ;  30 min, rt; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 9, rt
Referencia
Synthesis, sciatic nerve block activity evaluation and molecular docking of fluoro-substituted lidocaine analogs as local anesthetic agents
Li, Wen; et al, Medicinal Chemistry Research, 2019, 28(10), 1783-1795

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: 1,2-Dichloroethane ;  50 min, 50 °C
2.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ;  30 min, rt; overnight, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 9, rt
Referencia
Synthesis, sciatic nerve block activity evaluation and molecular docking of fluoro-substituted lidocaine analogs as local anesthetic agents
Li, Wen; et al, Medicinal Chemistry Research, 2019, 28(10), 1783-1795

2-(Methoxymethyl)-6-(trifluoromethyl)benzenamine Raw materials

2-(Methoxymethyl)-6-(trifluoromethyl)benzenamine Preparation Products

Proveedores recomendados
Handan Zechi Trading Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Nanjing Jubai Biopharm
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Nanjing Jubai Biopharm
Xiamen PinR Bio-tech Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Xiamen PinR Bio-tech Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
SHOCHEM(SHANGHAI) CO.,lTD
NewCan Biotech Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
NewCan Biotech Limited